molecular formula C21H14Cl3N3O2S B3014804 (Z)-5-(3-chlorobenzyl)-2-((E)-((5-(2,5-dichlorophenyl)furan-2-yl)methylene)hydrazono)thiazolidin-4-one CAS No. 300558-18-3

(Z)-5-(3-chlorobenzyl)-2-((E)-((5-(2,5-dichlorophenyl)furan-2-yl)methylene)hydrazono)thiazolidin-4-one

Cat. No. B3014804
CAS RN: 300558-18-3
M. Wt: 478.77
InChI Key: XLNAAHMOQOKEIA-OPEKNORGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-5-(3-chlorobenzyl)-2-((E)-((5-(2,5-dichlorophenyl)furan-2-yl)methylene)hydrazono)thiazolidin-4-one is a useful research compound. Its molecular formula is C21H14Cl3N3O2S and its molecular weight is 478.77. The purity is usually 95%.
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Scientific Research Applications

Anticancer Applications

Thiazolidinone derivatives, including those with structures similar to the specified compound, have been synthesized and evaluated for their cytotoxicity against human leukemia cells. These compounds have shown moderate to strong antiproliferative activity, dependent on the cell cycle stage and dosage. The presence of electron-donating groups on the thiazolidinone moiety was crucial for anticancer properties, with specific derivatives exhibiting potent activity against leukemia cell lines through mechanisms including apoptosis induction (Chandrappa et al., 2009). Furthermore, novel thioxothiazolidin-4-one derivatives were investigated for their in vivo anticancer and antiangiogenic effects, demonstrating significant tumor growth inhibition and suppression of tumor-induced angiogenesis in mouse models (Chandrappa et al., 2010).

Antimicrobial Applications

Certain thiazolidin-4-one derivatives have been synthesized and tested for their antimicrobial activity. Compounds with specific substituents showed activity against microbial strains, indicating their potential as antimicrobial agents. For instance, modifications in the substituent groups led to variations in antimicrobial efficacy, with methyl-substituted compounds displaying activity (Цялковский et al., 2005).

Synthetic and Structural Studies

The structural and synthetic aspects of thiazolidin-4-one derivatives have been explored to understand their chemical behavior and interactions. For example, the crystal structure, Hirshfeld surface analysis, and computational studies of a thiazolidin-4-one derivative provided insights into its structural characteristics and potential intermolecular interactions (Khelloul et al., 2016). These studies are essential for designing molecules with enhanced biological activities.

properties

IUPAC Name

(2Z)-5-[(3-chlorophenyl)methyl]-2-[(E)-[5-(2,5-dichlorophenyl)furan-2-yl]methylidenehydrazinylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl3N3O2S/c22-13-3-1-2-12(8-13)9-19-20(28)26-21(30-19)27-25-11-15-5-7-18(29-15)16-10-14(23)4-6-17(16)24/h1-8,10-11,19H,9H2,(H,26,27,28)/b25-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLNAAHMOQOKEIA-OPEKNORGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC2C(=O)NC(=NN=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)CC2C(=O)N/C(=N/N=C/C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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